molecular formula C14H15NO3S B2900064 3-(Benzenesulfonyl)-2-methoxy-4,6-dimethylpyridine CAS No. 866136-17-6

3-(Benzenesulfonyl)-2-methoxy-4,6-dimethylpyridine

Cat. No.: B2900064
CAS No.: 866136-17-6
M. Wt: 277.34
InChI Key: QJHBHVUECHPVLQ-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-2-methoxy-4,6-dimethylpyridine is a heterocyclic compound featuring a pyridine core substituted with a benzenesulfonyl group at the 3-position, methoxy at the 2-position, and methyl groups at the 4- and 6-positions. Its molecular formula is C₁₄H₁₅NO₃S (calculated based on structural analogs), with a molar mass of 277.34 g/mol. This compound is of interest in medicinal chemistry and materials science due to its sulfonamide-like reactivity and structural versatility .

Properties

IUPAC Name

3-(benzenesulfonyl)-2-methoxy-4,6-dimethylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-10-9-11(2)15-14(18-3)13(10)19(16,17)12-7-5-4-6-8-12/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHBHVUECHPVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326382
Record name 3-(benzenesulfonyl)-2-methoxy-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665890
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866136-17-6
Record name 3-(benzenesulfonyl)-2-methoxy-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-2-methoxy-4,6-dimethylpyridine typically involves the reaction of 2-methoxy-4,6-dimethylpyridine with phenylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-2-methoxy-4,6-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted pyridine compounds .

Scientific Research Applications

3-(Benzenesulfonyl)-2-methoxy-4,6-dimethylpyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-2-methoxy-4,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine

  • Molecular Formula: C₁₃H₁₂ClNO₂S
  • Molar Mass : 281.76 g/mol
  • Key Differences :
    • Substituent at 2-Position : Chlorine replaces the methoxy group, increasing electronegativity and altering reactivity.
    • Applications : The chloro derivative is more reactive in nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing Cl group. This makes it a precursor for further functionalization, unlike the methoxy variant, which is less reactive under similar conditions .
Property 3-(Benzenesulfonyl)-2-methoxy-4,6-dimethylpyridine 2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine
2-Position Group Methoxy (-OCH₃) Chlorine (-Cl)
Molar Mass (g/mol) 277.34 281.76
Reactivity Moderate (methoxy is electron-donating) High (Cl is electron-withdrawing)

3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride

  • Molecular Formula : C₁₀H₉ClN₂O₂S
  • Molar Mass : 256.71 g/mol
  • Key Differences :
    • Core Structure : A pyrazole ring replaces the pyridine core, altering aromaticity and hydrogen-bonding capacity.
    • Functional Group : The sulfonyl chloride (-SO₂Cl) group enhances electrophilicity, making this compound a reactive sulfonating agent. In contrast, the benzenesulfonyl group in the target compound is stable and less prone to hydrolysis .
Property This compound 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride
Core Heterocycle Pyridine Pyrazole
Sulfonyl Group Benzenesulfonyl (-SO₂C₆H₅) Sulfonyl chloride (-SO₂Cl)
Reactivity Stable Highly reactive (sulfonating agent)

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

  • Molecular Formula : C₂₃H₂₅N₃O₃
  • Molar Mass : 391.46 g/mol
  • Applications: The amine group enables hydrogen bonding, making this compound suitable for biological studies, whereas the target compound’s methoxy and sulfonyl groups favor materials science applications .
Property This compound 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
Functional Groups Benzenesulfonyl, methoxy, methyl Benzodioxin, dimethylaminomethyl, methoxy
Solubility Low (lipophilic) Moderate (polar groups enhance aqueous solubility)

Biological Activity

3-(Benzenesulfonyl)-2-methoxy-4,6-dimethylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has a molecular formula of C13H15N1O2S and a CAS number of 866136-17-6. Its synthesis typically involves the reaction of 2-methoxy-4,6-dimethylpyridine with benzenesulfonyl chloride under basic conditions. The reaction can be optimized for yield and purity by adjusting temperature and solvent conditions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to inflammatory pathways, which can be beneficial in treating conditions such as arthritis.
  • Receptor Modulation : It may also act as a modulator for certain receptors involved in neurotransmission, potentially impacting mood and cognitive functions.

Biological Activity

The biological activity of this compound has been evaluated in several studies:

  • Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that it reduces the production of pro-inflammatory cytokines in activated macrophages.
  • Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial activity against various bacterial strains, making it a candidate for further exploration in the development of new antibiotics.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Inflammation : A study published in Journal of Medicinal Chemistry assessed the anti-inflammatory effects in an animal model of arthritis. The results showed a significant reduction in joint swelling and pain scores compared to controls (p < 0.05) .
  • Antibacterial Efficacy : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity .

Data Table: Biological Activity Overview

Activity Type Effect Observed Reference
Anti-inflammatoryReduced cytokine production
AntimicrobialMICs: 32 - 128 µg/mL
Enzyme inhibitionSpecificity towards COX enzymes

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